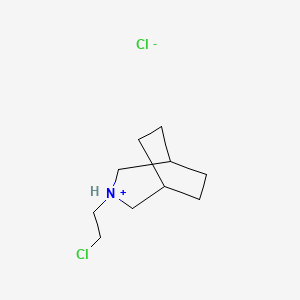
3-(2-Chloroethyl)-3-azoniabicyclo(3.2.2)nonane chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloroethyl)-3-azoniabicyclo(3.2.2)nonane chloride is a chemical compound with the molecular formula C10H19N1Cl2. It is known for its unique bicyclic structure, which includes a nitrogen atom and a chloroethyl group. This compound is often used in scientific research and industrial applications due to its reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-3-azoniabicyclo(3.2.2)nonane chloride typically involves the reaction of diethanolamine with thionyl chloride to yield bis(2-chloroethyl)methylamine hydrochloride. This intermediate then undergoes further reactions to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves multiple steps, including chlorination, cyclization, and purification, to obtain the final product .
化学反応の分析
Types of Reactions
3-(2-Chloroethyl)-3-azoniabicyclo(3.2.2)nonane chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The nitrogen atom in the bicyclic structure can participate in redox reactions.
Cyclization Reactions: The compound can form additional rings under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, diethanolamine, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the bicyclic structure .
科学的研究の応用
3-(2-Chloroethyl)-3-azoniabicyclo(3.2.2)nonane chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(2-Chloroethyl)-3-azoniabicyclo(3.2.2)nonane chloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways .
類似化合物との比較
Similar Compounds
- 3-(2-Chloroethyl)-3-azabicyclo(3.2.2)nonane hydrochloride
- 3-(2-Methylsulfonyl)ethyl-3-azabicyclo(3.2.2)nonane hydrochloride
- 3-(2-Phenylsulfonyl)ethyl-3-azabicyclo(3.2.2)nonane hydrochloride
Uniqueness
3-(2-Chloroethyl)-3-azoniabicyclo(3.2.2)nonane chloride is unique due to its specific chloroethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
1990-78-9 |
|---|---|
分子式 |
C10H19Cl2N |
分子量 |
224.17 g/mol |
IUPAC名 |
3-(2-chloroethyl)-3-azoniabicyclo[3.2.2]nonane;chloride |
InChI |
InChI=1S/C10H18ClN.ClH/c11-5-6-12-7-9-1-2-10(8-12)4-3-9;/h9-10H,1-8H2;1H |
InChIキー |
FLQTVVCVTVCLHV-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC1C[NH+](C2)CCCl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



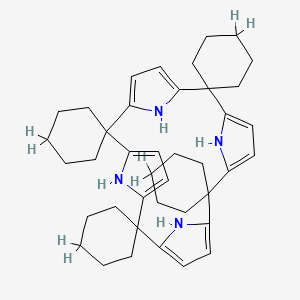
![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740883.png)
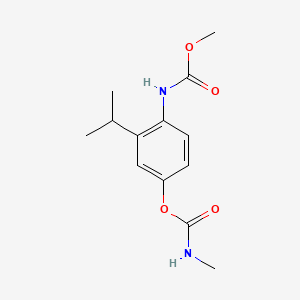


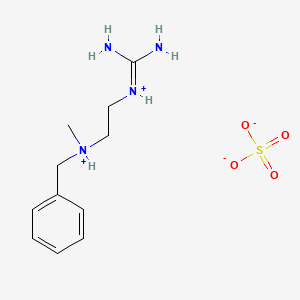
![Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13740902.png)
![[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate](/img/structure/B13740906.png)

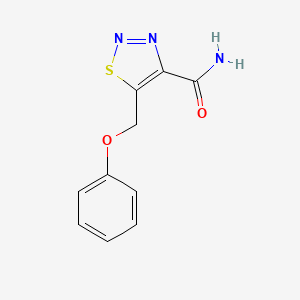
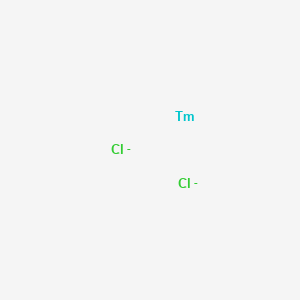
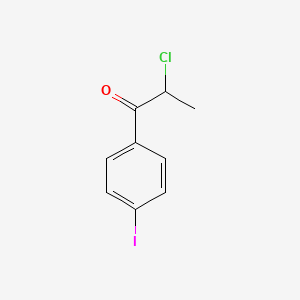
![3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene](/img/structure/B13740945.png)
